molecular formula C19H24NS2+ B129165 Tiquizium CAS No. 149755-23-7

Tiquizium

Cat. No. B129165
CAS RN: 149755-23-7
M. Wt: 330.5 g/mol
InChI Key: ZGSDGGRVFIYKKE-OXQOHEQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiquizium is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

  • Pharmacokinetics in Animals :

    • Tiquizium bromide's absorption, excretion, and metabolism were studied in dogs. It was found that after oral administration, maximum blood concentrations of radioactivity were observed within one to three hours. The urinary excretion was 24% for intravenous (i.v.) and 5-9% for oral administration. Biotransformation primarily involved hydroxylation in the thiophene ring, with glucuronides of hydroxylated tiquizium bromide detected in urine. The study also noted a correlation between the inhibitory effect of tiquizium bromide on stomach contractions and plasma levels of the unchanged drug (Nishikawa et al., 1985).
  • Antimuscarinic Effects :

    • The antimuscarinic effects of tiquizium bromide were studied both in vitro and in vivo, particularly focusing on its bronchodilatory effects. In vitro studies using canine tracheal smooth muscle revealed that tiquizium bromide effectively blocks muscarinic receptors. In patients with chronic obstructive pulmonary disease (COPD), inhalation of tiquizium bromide significantly increased lung function parameters without adverse effects, suggesting its efficacy as an antimuscarinic agent (Shioya et al., 1996).
  • Muscarinic Receptor Affinity and Selectivity :

    • Another study investigated the affinity and selectivity of tiquizium bromide for muscarinic receptors using radioligand binding techniques. The results indicated that tiquizium bromide is an atropine-type, nonselective muscarinic antagonist, with higher potency towards stomach and ileal muscarinic receptors compared to atropine (Oshita et al., 1987).

properties

CAS RN

149755-23-7

Product Name

Tiquizium

Molecular Formula

C19H24NS2+

Molecular Weight

330.5 g/mol

IUPAC Name

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium

InChI

InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1

InChI Key

ZGSDGGRVFIYKKE-OXQOHEQNSA-N

Isomeric SMILES

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2

Other CAS RN

149755-23-7

synonyms

2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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